Nitric Acid

Description

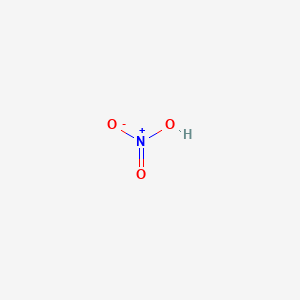

Structure

3D Structure

Properties

IUPAC Name |

nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLNZFGIOXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029685 | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.2 | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |

CAS No. |

7697-37-2, 10361-80-5, 78989-43-2 | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7697-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007697372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Praseodymium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric Acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | nitric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411VRN1TV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QU581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |

| Record name | NITRIC ACID, RED FUMING | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC ACID (> 70% in water) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/627 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Fuming Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fuming nitric acid is a highly concentrated form of this compound that is a powerful oxidizing agent and is utilized in various industrial and laboratory applications, including as a nitrating agent in the synthesis of explosives, a rocket propellant, and in the electronics industry for cleaning and etching.[1][2] It is distinguished from concentrated this compound by its high percentage of this compound, typically exceeding 86%, and the presence of dissolved nitrogen oxides, which cause it to release fumes.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of the two primary types of fuming this compound: white fuming this compound (WFNA) and red fuming this compound (RFNA).

Composition and Classification

Fuming this compound is broadly classified based on the concentration of dissolved nitrogen dioxide (NO₂) and water content.

-

White Fuming this compound (WFNA): This is a nearly pure form of this compound.[3] It is typically specified to contain no more than 2% water and less than 0.5% dissolved nitrogen dioxide.[3] Over time, WFNA can decompose, leading to an increase in nitrogen dioxide content and a resulting yellowish color.[4]

-

Red Fuming this compound (RFNA): This form of fuming this compound contains a significant amount of dissolved dinitrogen tetroxide (N₂O₄), which exists in equilibrium with nitrogen dioxide (NO₂).[5] The dissolved nitrogen dioxide gives RFNA its characteristic reddish-brown color and is responsible for the visible fumes.[5] RFNA typically contains up to 13% dinitrogen tetroxide and around 3% water.[6]

Physical Properties

The physical properties of fuming this compound vary depending on its composition, particularly the concentration of dissolved nitrogen oxides. The following tables summarize the key physical properties of WFNA and RFNA.

Table 1: Physical Properties of White Fuming this compound (WFNA)

| Property | Value |

| Appearance | Colorless to pale yellow fuming liquid |

| This compound (HNO₃) Assay | > 97.5% |

| Water (H₂O) Content | < 2% |

| Nitrogen Dioxide (NO₂) Content | < 0.5% |

| Density | Approximately 1.51 g/cm³ |

| Boiling Point | Approximately 83 °C (181 °F) |

| Melting Point | -42 °C (-44 °F) |

Table 2: Physical Properties of Red Fuming this compound (RFNA)

| Property | Value |

| Appearance | Reddish-brown fuming liquid |

| This compound (HNO₃) Assay | > 85% |

| Dinitrogen Tetroxide (N₂O₄) Content | 6-15% |

| Water (H₂O) Content | < 5% |

| Density | Approximately 1.5-1.6 g/cm³ |

| Boiling Point | Data varies with N₂O₄ content |

| Melting Point | Data varies with N₂O₄ content |

Chemical Properties

Fuming this compound is a highly reactive substance, primarily due to its strong oxidizing and acidic nature.

Thermal Decomposition

Fuming this compound is thermally unstable and decomposes upon heating or exposure to light.[4][7] This decomposition produces nitrogen dioxide, water, and oxygen. The dissolved nitrogen dioxide in RFNA is a result of this decomposition.

Caption: Thermal decomposition of fuming this compound.

Reactivity with Organic Materials

Fuming this compound reacts vigorously and often explosively with a wide range of organic compounds.[2] These reactions are highly exothermic and can lead to ignition. For instance, contact with materials like acetone, alcohols, and even some plastics and rubbers can result in immediate fire.[1][8] This high reactivity is utilized in the synthesis of various organic nitro compounds, some of which are explosives.

Caption: General workflow of fuming this compound reaction with organic compounds.

Reactivity with Metals

Fuming this compound is highly corrosive to most metals.[9] However, its reaction with certain metals can lead to a phenomenon known as passivation.[7] In this process, the acid forms a thin, non-reactive layer of metal oxide on the surface of the metal, which protects it from further corrosion.[10] This is observed with metals like iron, aluminum, and chromium when exposed to concentrated this compound.[10] For other metals, such as copper, the reaction is vigorous, producing metal nitrates and nitrogen oxides.[10]

Caption: Logical relationship of metal passivation by fuming this compound.

Experimental Protocols

Synthesis of Fuming this compound (Laboratory Scale)

A common laboratory method for the preparation of fuming this compound involves the distillation of a mixture of a nitrate (B79036) salt and concentrated sulfuric acid.[1][7]

Materials:

-

Potassium nitrate (KNO₃) or Sodium nitrate (NaNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Heating mantle

-

Ice bath

Procedure:

-

A nitrate salt is added to a round-bottom flask.

-

Concentrated sulfuric acid is carefully added to the flask. The typical molar ratio of nitrate salt to sulfuric acid is approximately 1:1.

-

The mixture is gently heated using a heating mantle.

-

This compound vapor begins to form and is distilled over. The boiling point of pure this compound is approximately 83 °C.[7]

-

The distilled this compound is collected in a receiving flask, which is typically cooled in an ice bath to minimize decomposition and loss of volatile components.

-

Throughout the distillation, some thermal decomposition of this compound may occur, leading to the formation of brown nitrogen dioxide gas.[7] This will impart a yellow to reddish color to the distillate.

Determination of Assay by Titration

The total acidity of fuming this compound can be determined by titration with a standardized solution of sodium hydroxide (B78521). This method is suitable for determining the overall acid concentration.

Materials:

-

Fuming this compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 1 N)

-

Phenolphthalein (B1677637) indicator

-

Burette, pipette, Erlenmeyer flask

-

Analytical balance

Procedure:

-

A precisely weighed sample of fuming this compound is carefully diluted with deionized water in an Erlenmeyer flask.

-

A few drops of phenolphthalein indicator are added to the diluted acid solution.

-

The solution is titrated with the standardized sodium hydroxide solution until a persistent pink endpoint is reached.

-

The volume of sodium hydroxide solution used is recorded.

-

The assay of this compound is calculated based on the stoichiometry of the reaction: HNO₃ + NaOH → NaNO₃ + H₂O.

Spectroscopic Analysis

Raman spectroscopy can be employed for the non-destructive determination of this compound concentration.[11] The Raman spectrum of this compound exhibits distinct changes with varying concentrations, allowing for quantitative analysis.[11] This method can be particularly useful for in-situ monitoring.[11]

Applications in Drug Development and Research

In the context of drug development and scientific research, fuming this compound serves several critical functions:

-

Nitration Reactions: It is a key reagent for introducing nitro groups into organic molecules, a fundamental step in the synthesis of many pharmaceutical compounds and intermediates.[12]

-

Oxidizing Agent: Its strong oxidizing properties are utilized in various synthetic transformations.

-

Analytical Reagent: It can be used in the digestion of samples for trace metal analysis.

Safety and Handling

Fuming this compound is an extremely hazardous substance that requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a chemical-resistant apron or lab coat.[7]

-

Ventilation: All work with fuming this compound must be conducted in a well-ventilated fume hood.[2]

-

Incompatible Materials: Avoid contact with combustible materials, organic solvents, bases, and reducing agents.[2]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Containers should be made of appropriate resistant materials, such as glass or certain types of plastic.[2]

Conclusion

Fuming this compound, in both its white and red forms, is a powerful and versatile chemical with a range of important applications. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in research, development, and industrial processes. The data and protocols presented in this guide are intended to provide a solid foundation for professionals working with this challenging yet valuable substance.

References

- 1. youtube.com [youtube.com]

- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. White Fuming this compound [degruyterbrill.com]

- 5. materialinterface.com [materialinterface.com]

- 6. This compound | HNO3 | CID 944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Home Chemistry: this compound and Ethanol [homechemistry.blogspot.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. hpst.cz [hpst.cz]

- 12. researchgate.net [researchgate.net]

Nitric acid reaction mechanisms in organic chemistry

An In-depth Technical Guide to Nitric Acid Reaction Mechanisms in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HNO₃) is a powerful and versatile reagent in organic synthesis, primarily utilized for its dual capabilities as a potent nitrating agent and a strong oxidizing agent. Its reactions are fundamental to the synthesis of a vast array of organic compounds, from high-energy materials to essential intermediates in the pharmaceutical and dye industries. This guide provides a comprehensive overview of the core reaction mechanisms of this compound in organic chemistry. It details the electrophilic aromatic substitution (EAS) pathway for nitrating arenes, the formation of nitrate (B79036) esters from alcohols, the radical-mediated nitration of alkanes and alkenes, and the complex mechanisms of oxidation. This document includes quantitative data on reaction rates and regioselectivity, detailed experimental protocols for key transformations, and mechanistic diagrams to facilitate a deeper understanding of these critical processes.

Electrophilic Aromatic Nitration

The most prominent reaction involving this compound in organic chemistry is the nitration of aromatic compounds. This electrophilic aromatic substitution (EAS) reaction introduces a nitro group (-NO₂) onto an aromatic ring, a critical step in the synthesis of many chemical intermediates, such as anilines.[1][2]

Mechanism: Generation of the Electrophile

The key electrophile in aromatic nitration is the highly reactive nitronium ion (NO₂⁺).[3] It is typically generated in situ by reacting concentrated this compound with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[1][3] Sulfuric acid protonates the hydroxyl group of this compound, which then loses a molecule of water to form the linear nitronium ion.[1][4]

Caption: Generation of the nitronium ion electrophile.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The EAS mechanism for nitration proceeds in two main steps:

-

Attack of the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group.[3] This restores the aromaticity of the ring, yielding the nitroaromatic product.[4]

Caption: The two-step mechanism of electrophilic aromatic nitration.

Regioselectivity and Quantitative Data

Substituents already present on the aromatic ring influence both the rate of reaction and the position of the incoming nitro group (regioselectivity).[5]

-

Activating Groups (e.g., -CH₃, -OH, -NHCOCH₃) donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate compared to benzene. They direct the incoming electrophile to the ortho and para positions.[6]

-

Deactivating Groups (e.g., -NO₂, -CN, -CO₂R) withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction. They primarily direct the incoming electrophile to the meta position.[1][6] Halogens are an exception, being deactivating yet ortho, para-directing.[5]

The following table summarizes quantitative data on the relative rates and isomer distributions for the nitration of several monosubstituted benzenes.

| Compound | Substituent | Relative Rate (vs. Benzene = 1) | Ortho (%) | Meta (%) | Para (%) |

| Toluene | -CH₃ | 23 | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | -C(CH₃)₃ | 15 | 16 | 8 | 75 |

| Chlorobenzene | -Cl | 0.03 | 30 | 1 | 69 |

| Ethyl Benzoate | -CO₂Et | 0.003 | 22 | 73 | 5 |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | 6 | 93 | 1 |

Data compiled from references[7],[8], and[2].

Nitration of Alcohols: Formation of Nitrate Esters

The reaction of this compound with alcohols does not typically result in C-NO₂ bond formation. Instead, it leads to the formation of nitrate esters (R-ONO₂), a process sometimes incorrectly referred to as nitration.[2] The synthesis of nitroglycerin is a classic example.[9] The mechanism involves the protonation of this compound by a stronger acid (like H₂SO₄) to form the nitronium ion, which is then attacked by the nucleophilic oxygen of the alcohol.[9][10]

Caption: Mechanism for the formation of a nitrate ester from an alcohol.

Nitration of Alkenes and Alkanes

Nitration of Alkenes

The direct nitration of alkenes is less common than aromatic nitration and can proceed through different mechanisms, often involving radical species. One pathway involves the addition of a nitro group and another species (like a halogen or another nitro group) across the double bond. For instance, radical halo-nitration can occur via the addition of nitrogen dioxide (formed from this compound) to the alkene, followed by trapping of the resulting radical by a halogen.[11]

Nitration of Alkanes

Nitration of alkanes requires harsh conditions, typically occurring in the vapor phase at high temperatures (e.g., ~425 °C) with this compound.[12] The reaction proceeds through a free-radical mechanism that is not fully understood.[12] This process generally results in a mixture of nitroalkanes and cleavage products, limiting its synthetic utility for complex molecules. For example, the nitration of propane (B168953) yields 1-nitropropane, 2-nitropropane, nitroethane, and nitromethane.[12]

This compound as an Oxidizing Agent

Concentrated this compound is a powerful oxidizing agent, capable of oxidizing various organic functional groups. The reaction often produces nitrogen oxides (NOx) as byproducts.

Oxidation of Alcohols and Aldehydes

Primary alcohols can be oxidized by this compound to carboxylic acids. The mechanism is believed to involve either the formation of a nitrate ester intermediate followed by elimination to an aldehyde, or direct hydride abstraction to form the aldehyde. The aldehyde is then further oxidized to the carboxylic acid.[13]

Oxidation of Cycloalkanes: Adipic Acid Synthesis

A significant industrial application of this compound's oxidizing power is the production of adipic acid from a mixture of cyclohexanol (B46403) and cyclohexanone.[14] This ring-opening oxidation is a complex, multi-step process that breaks C-C bonds to form the linear dicarboxylic acid, a key monomer in the production of nylon.[15]

Caption: Simplified workflow for the oxidation of cyclohexanol to adipic acid.

Experimental Protocols

Safety Precaution: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol: Nitration of Benzene to Nitrobenzene[16]

-

Preparation of Nitrating Mixture : In a 250 mL round-bottom flask, carefully and slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated this compound. Cool the flask in an ice-water bath to manage the exothermic mixing.

-

Reaction Setup : Place a thermometer in the acid mixture.

-

Addition of Benzene : While shaking or stirring the flask, add 17.5 mL of benzene dropwise. The rate of addition should be controlled to ensure the reaction temperature does not exceed 55 °C. Use the ice bath as needed for cooling.

-

Heating : After the addition is complete, fit a condenser to the flask and heat the mixture to 60 °C for 40-45 minutes with intermittent shaking.

-

Work-up : Cool the reaction mixture to room temperature and pour it into 150 mL of cold water in a beaker.

-

Separation : Transfer the mixture to a separatory funnel. The lower layer is the aqueous acid, and the upper layer is the crude nitrobenzene product. Separate the layers.

-

Washing : Wash the organic layer sequentially with water (2x), 50 mL of aqueous sodium bicarbonate solution (to neutralize residual acid), and a final portion of water.

-

Drying and Purification : Dry the nitrobenzene layer with anhydrous calcium chloride. The final product can be purified by simple distillation, collecting the fraction at 206-211 °C.

Protocol: Oxidation of Cyclohexanol to Adipic Acid[17]

-

Preparation : Half-fill a 100 cm³ beaker with water and heat it to 80–90 °C to serve as a water bath.

-

Reaction Setup : In a fume hood, add 1 cm³ of 5 M this compound to a test tube and place it in the hot water bath.

-

Addition of Substrate : Carefully add six drops of cyclohexanol to the hot this compound in the test tube. Brown fumes (NOx) will be observed.

-

Reaction Time : Leave the test tube in the water bath for 10 minutes.

-

Crystallization : Remove the test tube and allow it to cool to room temperature. Then, place it in an ice bath to induce crystallization of the adipic acid product.

-

Isolation : Filter the crystals using suction filtration, wash them with a small amount of cold deionized water (approx. 2 cm³), and allow them to dry.

-

Characterization : The identity and purity of the product can be confirmed by measuring its melting point (literature value: 152 °C).

References

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. Nitration - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. ijrar.org [ijrar.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound - Wordpress [reagents.acsgcipr.org]

- 14. scribd.com [scribd.com]

- 15. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of nitric acid (HNO₃), a cornerstone molecule in chemical synthesis and various industrial processes. This document delves into the theoretical underpinnings of its structure, supported by a wealth of quantitative data from key experimental methodologies. Detailed protocols for these experiments are provided to facilitate replication and further research.

Theoretical Framework of this compound's Molecular Structure and Bonding

The molecular structure of this compound is planar, a consequence of the sp² hybridization of the central nitrogen atom. This hybridization leads to a trigonal planar arrangement of the atoms bonded to the nitrogen. The bonding in this compound is best described as a resonance hybrid of two major contributing structures, which explains the observed equivalence and intermediate bond length of the two terminal N-O bonds.

Lewis Structure and Resonance

The Lewis structure of this compound features a central nitrogen atom bonded to three oxygen atoms. One oxygen atom is part of a hydroxyl group (-OH), while the other two are terminal. To satisfy the octet rule for all atoms, a double bond is drawn between the nitrogen and one of the terminal oxygen atoms, while the other terminal oxygen carries a formal negative charge and the nitrogen atom a formal positive charge.

However, experimental evidence indicates that the two terminal N-O bonds are identical in length. This is explained by the concept of resonance. The double bond is delocalized across both terminal oxygen atoms, resulting in two equivalent resonance structures. The actual structure of this compound is a hybrid of these two forms, with the terminal N-O bonds having a bond order of approximately 1.5. This delocalization of electrons contributes to the overall stability of the molecule.

Valence Bond Theory and Hybridization

According to valence bond theory, the central nitrogen atom in this compound undergoes sp² hybridization. It uses its three sp² hybrid orbitals to form sigma (σ) bonds with the three oxygen atoms. The remaining unhybridized p-orbital on the nitrogen atom overlaps with the p-orbitals of the two terminal oxygen atoms to form a delocalized pi (π) system, which is consistent with the resonance model. The geometry around the nitrogen atom is therefore trigonal planar, with ideal bond angles of 120°.[1] The oxygen atom of the hydroxyl group is sp³ hybridized, leading to a bent geometry for the H-O-N linkage.

Molecular Orbital Theory

A molecular orbital (MO) approach provides a more detailed picture of the electronic structure. The combination of the atomic orbitals of nitrogen and the three oxygen atoms leads to the formation of a set of molecular orbitals. The delocalized π-system is described by a set of π molecular orbitals that extend over the nitrogen and the two terminal oxygen atoms. This delocalization is a key feature of the bonding in this compound and is responsible for the partial double bond character of the terminal N-O bonds.

Quantitative Structural and Spectroscopic Data

The precise molecular geometry and vibrational frequencies of this compound have been determined by various experimental techniques. The following table summarizes key quantitative data from gas-phase electron diffraction, microwave spectroscopy, and infrared spectroscopy studies.

| Parameter | Gas-Phase Electron Diffraction | Microwave Spectroscopy[2] | Infrared Spectroscopy (cm⁻¹) |

| Bond Lengths (Å) | |||

| N-O (terminal, cis) | 1.211 | 1.211 | - |

| N-O (terminal, trans) | 1.199 | 1.199 | - |

| N-OH | 1.406 | 1.406 | - |

| O-H | 0.964 | 0.964 | - |

| Bond Angles (°) | |||

| O=N-O (cis) | 115.9 | 115.88 | - |

| O=N-O (trans) | 113.9 | 113.85 | - |

| O-N-OH | 113.9 | - | - |

| H-O-N | 102.2 | 102.15 | - |

| Vibrational Frequencies | |||

| OH stretch | - | - | 3550.7 |

| NO₂ asymmetric stretch | - | - | 1709.5 |

| NO₂ symmetric stretch | - | - | 1326.2 |

| H-O-N bend | - | - | 1303.1 |

| NO₂ in-plane bend | - | - | 879.1 |

| O-NO₂ stretch | - | - | 646.8 |

| O-NO₂ bend | - | - | 580.3 |

| NO₂ out-of-plane bend | - | - | 763.2 |

| OH torsion | - | - | 458.2 |

Experimental Protocols for Structural Determination

The determination of the molecular structure of this compound relies on a combination of spectroscopic and diffraction techniques. Below are detailed methodologies for the key experiments cited.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the internuclear distances and bond angles of this compound in the gas phase.

Methodology:

-

Sample Preparation: Gaseous this compound is prepared by heating a mixture of concentrated sulfuric acid and a nitrate (B79036) salt (e.g., potassium nitrate). The evolved gas is purified by passing it through a cold trap to remove water and other impurities.

-

Instrumentation: A dedicated gas-phase electron diffraction apparatus is used. This consists of an electron gun, a nozzle for introducing the gaseous sample, a high-vacuum chamber, and a detector (photographic plate or a CCD camera).

-

Data Acquisition: A high-energy beam of electrons (typically 40-60 keV) is directed through a fine nozzle into the vacuum chamber, where it intersects with a jet of gaseous this compound effusing from a sample inlet. The scattered electrons produce a diffraction pattern of concentric rings on the detector.

-

Data Analysis: The diffraction pattern is digitized and radially averaged to obtain a one-dimensional scattering intensity curve as a function of the scattering angle. The molecular scattering component is isolated from the atomic scattering background. A theoretical scattering curve is calculated for a model of the this compound molecule. The structural parameters (bond lengths, bond angles, and vibrational amplitudes) of the model are refined by a least-squares fitting procedure to achieve the best possible match between the experimental and theoretical scattering curves.

Microwave Spectroscopy

Objective: To obtain high-resolution rotational spectra of this compound to determine its precise rotational constants and, from these, its molecular geometry.

Methodology:

-

Sample Preparation: Gaseous this compound is prepared as described for GED and introduced into the spectrometer at low pressure (typically a few millitorr).

-

Instrumentation: A microwave spectrometer consisting of a microwave source (e.g., a klystron or a Gunn diode), a sample cell (a long waveguide), and a detector is used. For enhanced sensitivity and resolution, a pulsed-jet Fourier transform microwave (FTMW) spectrometer can be employed.

-

Data Acquisition: The sample is irradiated with microwaves of varying frequencies. When the frequency of the microwaves matches a rotational transition of the this compound molecule, energy is absorbed. The absorption is detected and recorded as a function of frequency. For FTMW spectroscopy, a short, high-power microwave pulse is used to polarize the molecules, and the subsequent free induction decay is recorded and Fourier transformed to obtain the spectrum.

-

Data Analysis: The observed rotational transitions are assigned to specific quantum number changes. The frequencies of these transitions are then used to determine the rotational constants (A, B, and C) of the molecule. By analyzing the rotational spectra of different isotopically substituted species of this compound (e.g., containing ¹⁵N or ¹⁸O), the positions of the individual atoms can be determined with high precision using Kraitchman's equations, yielding a detailed molecular structure.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Objective: To identify the vibrational modes of this compound and to complement the structural data from diffraction and microwave spectroscopy.

Methodology for FTIR Spectroscopy:

-

Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The pressure is typically in the range of a few torr.

-

Instrumentation: A Fourier-transform infrared spectrometer is used. This instrument uses an interferometer to measure the absorption of infrared radiation by the sample.

-

Data Acquisition: A broad-spectrum infrared beam is passed through the sample cell. The transmitted light is directed to the interferometer and then to the detector. An interferogram is recorded, which is then mathematically converted to an absorption spectrum via a Fourier transform.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the this compound molecule based on their frequencies, intensities, and rotational fine structure.

Methodology for Raman Spectroscopy:

-

Sample Preparation: A sample of liquid or gaseous this compound is placed in a transparent container (e.g., a quartz cuvette).

-

Instrumentation: A Raman spectrometer is used, which consists of a monochromatic light source (usually a laser), a sample illumination and collection system, and a spectrometer to analyze the scattered light.

-

Data Acquisition: The sample is irradiated with the laser beam. The scattered light is collected at a 90° angle to the incident beam and is passed into the spectrometer. The spectrum of the scattered light is recorded.

-

Data Analysis: The Raman spectrum shows peaks shifted from the laser frequency. These shifts correspond to the vibrational frequencies of the molecule. The observed Raman bands are assigned to the various vibrational modes of this compound.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the logical relationship between the theoretical models of bonding in this compound and a generalized workflow for the experimental determination of its molecular structure.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Nitric Acid Solutions

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous this compound (HNO₃) solutions. Understanding these properties is critical for a wide range of applications, including process design, safety analysis, and reaction modeling in the chemical, pharmaceutical, and nuclear industries. This document summarizes key quantitative data, details common experimental protocols for their measurement, and provides visualizations of these processes.

Density

The density of aqueous this compound solutions is a fundamental physical property that varies significantly with concentration and temperature. Accurate density data are essential for converting between molarity and molality, for fluid dynamics calculations, and for process control.

Experimental Protocol: Vibrating-Tube Densitometry

High-precision density measurements are commonly performed using a vibrating-tube densitometer.[1][2]

Methodology:

-

Calibration: The instrument is calibrated using fluids of precisely known density, such as dry air and deionized, degassed water, over the desired temperature and pressure range.

-

Sample Preparation: Aqueous this compound solutions of known concentrations are prepared gravimetrically.

-

Measurement: The sample is injected into a U-shaped borosilicate glass tube within the instrument. The tube is then oscillated at its natural frequency.

-

Temperature Control: The temperature of the tube is precisely controlled using a Peltier thermostat. Measurements are typically taken at intervals (e.g., every 5 K) across a specified temperature range.[1][2]

-

Data Acquisition: The instrument measures the period of oscillation of the tube. The density of the fluid is directly related to the square of the oscillation period.

-

Corrosion Prevention: For measurements at high temperatures and concentrations, specialized equipment, such as a custom-built densimeter with corrosion-resistant materials, may be required to handle the highly corrosive nature of this compound.[1][2]

Workflow Visualization

References

An In-depth Technical Guide to the Discovery and Significance of the Ostwald Process for Nitric Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Ostwald process, a cornerstone of modern chemical manufacturing. The document details the process's historical discovery, its profound industrial and societal significance, the underlying chemical principles, and practical experimental protocols. Quantitative data is presented in a structured format for clarity, and key pathways and workflows are visualized through diagrams.

Discovery and Historical Significance

The Ostwald process, patented in 1902 by the German chemist Wilhelm Ostwald, revolutionized the production of nitric acid (HNO₃).[1][2] For his work in catalysis, chemical equilibria, and reaction velocities, Ostwald was awarded the Nobel Prize in Chemistry in 1909.[1][3] Prior to this invention, this compound was primarily produced from nitrate (B79036) ores, such as Chilean saltpeter, which were treated with sulfuric acid.[4] This reliance on limited natural resources made large-scale production expensive and subject to geopolitical constraints.

The true significance of the Ostwald process is intrinsically linked to the Haber-Bosch process for ammonia (B1221849) (NH₃) synthesis.[2][4][5] The Haber-Bosch process provided a scalable and cost-effective source of ammonia, the essential raw material for the Ostwald process.[2][4][5] This synergy between the two processes enabled the mass production of this compound from readily available atmospheric nitrogen and hydrogen.

The industrial implementation of the Ostwald process had a profound and immediate impact. It was crucial for Germany during World War I, allowing for the continued production of explosives when Allied blockades cut off supplies of saltpeter.[4] In the post-war era, the primary application of this compound shifted to the production of nitrogen-based fertilizers, most notably ammonium (B1175870) nitrate.[6][7] This has had an incalculable effect on global agriculture and food production, supporting a growing world population.[6][7] Today, the Ostwald process accounts for over 90% of global this compound production and remains a foundational process in the chemical industry.[6]

The Core Chemical Process: A Three-Stage Synthesis

The Ostwald process converts ammonia into this compound through three principal exothermic stages.[6]

Stage 1: Catalytic Oxidation of Ammonia

In the first and most critical stage, a mixture of ammonia and air is passed over a catalyst at high temperatures. The primary reaction is the oxidation of ammonia to nitric oxide (NO).[4]

4NH₃(g) + 5O₂(g) ⇌ 4NO(g) + 6H₂O(g) (ΔH = -905.2 kJ/mol)[4]

This reaction is highly exothermic, and once initiated, the released heat sustains the reaction temperature.[4] To maximize the yield of nitric oxide and minimize side reactions, a short contact time with the catalyst is essential.[4] Undesirable side reactions include the formation of nitrogen gas and nitrous oxide:

4NH₃(g) + 6NO(g) → 5N₂(g) + 6H₂O(g)[4] 4NH₃(g) + 4O₂(g) → 2N₂O(g) + 6H₂O(g)[4]

Stage 2: Oxidation of Nitric Oxide

The hot nitric oxide gas from the first stage is cooled and then further oxidized with excess air to produce nitrogen dioxide (NO₂).[4]

2NO(g) + O₂(g) ⇌ 2NO₂(g) (ΔH = -114 kJ/mol)

Nitrogen dioxide exists in equilibrium with its dimer, dinitrogen tetroxide (N₂O₄).

2NO₂(g) ⇌ N₂O₄(g)

Stage 3: Absorption in Water

In the final stage, the nitrogen dioxide is fed into an absorption tower where it reacts with water to form this compound.[4]

3NO₂(g) + H₂O(l) → 2HNO₃(aq) + NO(g)[4]

The nitric oxide (NO) produced in this step is recycled back to the second stage to improve the overall efficiency of the process.[4] The resulting product is a dilute solution of this compound, typically at a concentration of 50-70%, which can be further concentrated by distillation if required.[6]

Quantitative Data Summary

The operational parameters of the Ostwald process can vary depending on the specific plant design (e.g., single or dual pressure systems). The following table summarizes typical quantitative data for the key stages of the process.

| Parameter | Stage 1: Ammonia Oxidation | Stage 2: NO Oxidation | Stage 3: Absorption |

| Temperature | 800 - 950 °C | ~50 °C | < 50 °C (Cooling Required) |

| Pressure | 4 - 10 atm | Atmospheric or elevated | Elevated (up to 13 bar) |

| Catalyst | 90% Platinum, 10% Rhodium gauze | None | None |

| Reactant Ratio | 1 volume NH₃ to 8-10 volumes air | Excess O₂ | N/A |

| Reaction Enthalpy (ΔH) | -905.2 kJ/mol | -114 kJ/mol | -138 kJ/mol (for 3NO₂) |

| Yield/Efficiency | >95% conversion of NH₃ | ~100% | Overall process yield ~96% |

| Product Concentration | N/A | N/A | 50-70% HNO₃ (aq) |

Experimental Protocols

The following section outlines a generalized protocol for a laboratory-scale demonstration of the Ostwald process. Safety is paramount : all procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[8][9][10]

Materials and Equipment

-

Reagents: Concentrated ammonia solution (e.g., 28-30%), distilled water, universal indicator or pH meter.

-

Catalyst: Platinum-rhodium (90:10) wire or gauze.

-